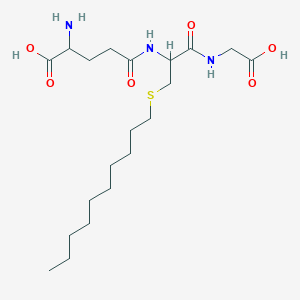

S-Decylglutathione

Descripción general

Descripción

2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes an amino group, a carboxymethylamino group, and a decylsulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps. One common method includes the following steps:

Formation of the decylsulfanyl group: This step involves the reaction of a decylthiol with a suitable halogenated precursor to form the decylsulfanyl group.

Introduction of the carboxymethylamino group: This step involves the reaction of a suitable amino acid derivative with a carboxymethylating agent.

Coupling reactions: The final step involves coupling the decylsulfanyl and carboxymethylamino groups with the amino acid backbone under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxymethylamino group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties

S-Decylglutathione exhibits significant antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Oxidative stress is implicated in numerous pathologies, including liver diseases and neurodegenerative disorders.

- Mechanism of Action : The compound acts by neutralizing reactive oxygen species (ROS) and enhancing the cellular antioxidant defense system. Research indicates that S-acyl-glutathione derivatives can effectively reduce lipid peroxidation and mitochondrial dysfunction, thereby protecting neuronal cells from oxidative damage .

Table 1: Antioxidant Efficacy of this compound

Therapeutic Potential in Neurodegenerative Diseases

This compound shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to penetrate cell membranes allows it to deliver glutathione directly to affected neurons.

- Alzheimer's Disease : Studies have demonstrated that S-acyl-glutathione derivatives can prevent amyloid beta-induced toxicity in neuronal cells. By mitigating oxidative stress and enhancing cellular antioxidant defenses, these compounds may help slow the progression of AD .

Case Study: Neuroprotective Effects

A study involving familial Alzheimer's disease fibroblasts showed that treatment with S-acyl-glutathione derivatives led to a marked decrease in lipid peroxidation and improved mitochondrial function . This suggests that this compound could be a valuable therapeutic agent in managing AD.

Protective Effects Against Oxidative Stress

The protective effects of this compound extend to various organ systems, particularly the liver. Its application has been investigated in models of liver damage induced by toxins such as carbon tetrachloride (CCl4).

- Liver Protection : Research indicates that S-acetyl-glutathione (a related compound) significantly reduces fibrosis and hepatocellular damage while restoring antioxidant levels in liver tissues exposed to oxidative stress .

Table 2: Protective Effects on Liver Function

Mecanismo De Acción

The mechanism of action of 2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions. The decylsulfanyl group may also play a role in the compound’s ability to interact with lipid membranes, affecting membrane fluidity and signaling.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5-[[1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

- 2-Amino-5-[[1-(carboxymethylamino)-3-(dimethylarsinothio)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Uniqueness

2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is unique due to its decylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic environments. Additionally, the presence of both amino and carboxymethylamino groups provides versatility in chemical reactions and potential biological activities.

Actividad Biológica

S-Decylglutathione, a lipophilic derivative of glutathione, has garnered attention for its potential biological activities, particularly in the context of oxidative stress and cellular protection. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and experimental data.

Overview of this compound

This compound is categorized as an S-acyl glutathione derivative, which enhances the compound's ability to penetrate cell membranes due to its lipophilic nature. This property facilitates its role as an antioxidant and a modulator of various cellular processes, including apoptosis and inflammation.

Antioxidant Activity

This compound exhibits potent antioxidant properties. It acts by:

- Scavenging Reactive Oxygen Species (ROS): The compound effectively reduces oxidative stress by neutralizing ROS, which are implicated in various diseases, including neurodegenerative disorders.

- Restoring Glutathione Levels: this compound can be converted into reduced glutathione (GSH) within cells, replenishing cellular GSH levels and enhancing the overall antioxidant defense system.

Apoptosis Induction

Research indicates that this compound can selectively induce apoptosis in cancer cells. It has been shown to:

- Trigger Programmed Cell Death: In lymphoma cell lines, this compound induces apoptosis through mechanisms that involve GSH depletion rather than accumulation, suggesting a unique pathway for cancer therapy .

In Vitro Studies

- Neuroprotective Effects:

- Hepatoprotective Activity:

- Cell Viability and Toxicity:

Case Studies

- Clinical Trials: Preliminary trials involving dietary supplements containing S-acetyl-glutathione have shown promising results in increasing GPx levels and improving liver function parameters in healthy subjects . These findings suggest potential therapeutic applications for individuals with liver diseases.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Di Paola et al. (2022) | SAG restored GPx activity and reduced oxidative stress markers in liver cells | Indicates potential for liver disease treatment |

| Santos et al. (2007) | S-acyl derivatives increased total cellular antioxidant defenses | Supports use in neurodegenerative conditions |

| Fanelli et al. (2023) | Increased GPx levels in dogs after supplementation | Suggests safety and efficacy for animal health |

Propiedades

Número CAS |

102814-04-0 |

|---|---|

Fórmula molecular |

C20H37N3O6S |

Peso molecular |

447.6 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H37N3O6S/c1-2-3-4-5-6-7-8-9-12-30-14-16(19(27)22-13-18(25)26)23-17(24)11-10-15(21)20(28)29/h15-16H,2-14,21H2,1H3,(H,22,27)(H,23,24)(H,25,26)(H,28,29)/t15-,16-/m0/s1 |

Clave InChI |

XAAOGZMKEJNHLW-HOTGVXAUSA-N |

SMILES |

CCCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

SMILES isomérico |

CCCCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

SMILES canónico |

CCCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Secuencia |

XXG |

Sinónimos |

S-DECYLGLUTATHIONE |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.